CalFluor 580 Azide

Click Chemistry Fluorogenic Probes Live-Cell Imaging

CalFluor 580 Azide (CAS 1798306-00-9) is a fluorogenic azide probe designed for bioorthogonal click chemistry, specifically copper-catalyzed (CuAAC) and metal-free (SPAAC) reactions. It belongs to the CalFluor family, a series of 'smart' probes that remain non-fluorescent until reacting with an alkyne, a mechanism that significantly reduces background signal and eliminates the need for wash steps in biological imaging.

Molecular Formula C39H55N5O12S2Si
Molecular Weight 878.1 g/mol
Cat. No. B12377545
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCalFluor 580 Azide
Molecular FormulaC39H55N5O12S2Si
Molecular Weight878.1 g/mol
Structural Identifiers
SMILESC[N+](C)(CCCS(=O)(=O)[O-])CCOCCOC1=CC(=C(C=C1C2=C3C=CC(=O)C=C3[Si](C4=C2C=CC(=C4)O)(C)C)N=[N+]=[N-])OCCOCC[N+](C)(C)CCCS(=O)(=O)[O-]
InChIInChI=1S/C39H55N5O12S2Si/c1-43(2,13-7-23-57(47,48)49)15-17-53-19-21-55-35-28-36(56-22-20-54-18-16-44(3,4)14-8-24-58(50,51)52)34(41-42-40)27-33(35)39-31-11-9-29(45)25-37(31)59(5,6)38-26-30(46)10-12-32(38)39/h9-12,25-28H,7-8,13-24H2,1-6H3,(H-2,45,46,47,48,49,50,51,52)
InChIKeyLIXHLIRZWOKDFN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

CalFluor 580 Azide: A Fluorogenic Azide Probe for Click Chemistry in Live-Cell and No-Wash Imaging


CalFluor 580 Azide (CAS 1798306-00-9) is a fluorogenic azide probe designed for bioorthogonal click chemistry, specifically copper-catalyzed (CuAAC) and metal-free (SPAAC) reactions . It belongs to the CalFluor family, a series of 'smart' probes that remain non-fluorescent until reacting with an alkyne, a mechanism that significantly reduces background signal and eliminates the need for wash steps in biological imaging [1]. With an excitation/emission maxima of 591/609 nm, it is optimally excited by common 568 nm or 591 nm laser lines .

CalFluor 580 Azide: Understanding the Risk of Substituting with Conventional Fluorescent Azides


Conventional fluorescent azide probes for click chemistry, such as fluorescein-azide or Alexa Fluor-azide conjugates, are inherently fluorescent. In bioorthogonal labeling experiments, this necessitates extensive wash steps to remove unbound probe, a process that can be disruptive or impossible in live-cell, tissue, or in vivo models [1]. Failure to completely remove unbound probe is a primary source of high background fluorescence and poor signal-to-noise ratios. CalFluor 580 Azide's design overcomes this limitation by employing a photoinduced electron transfer (PeT) quenching mechanism, rendering it non-fluorescent until the click reaction occurs [1]. Substituting with a standard, 'always-on' azide probe will result in significantly higher background signal and may require the introduction of washing steps, thereby altering or invalidating the experimental protocol and compromising data quality .

CalFluor 580 Azide: Quantitative Differentiation from Conventional Azide Probes for Informed Procurement


Fluorogenic 'Turn-On' Ratio: Signal-to-Background Enhancement vs. Standard Fluorescent Azides

CalFluor 580 Azide is differentiated from conventional, non-fluorogenic azide probes (e.g., Alexa Fluor-azide, Cy3-azide) by its fluorogenic 'turn-on' mechanism. CalFluor 580 Azide exhibits a significant increase in fluorescence upon reaction with an alkyne, transitioning from a quenched state to a highly fluorescent triazole product [1]. In contrast, non-fluorogenic azide probes are 'always-on' and produce high background signal from unreacted probe, necessitating wash steps .

Click Chemistry Fluorogenic Probes Live-Cell Imaging

Spectral Properties: Optimal Laser Line Compatibility vs. Spectrally Similar Dyes

CalFluor 580 Azide exhibits peak excitation at 591 nm and emission at 609 nm after click reaction, with its excitation band optimally matched to common 568 nm and 591 nm laser lines used in confocal microscopy and other imaging systems . While spectrally similar to dyes like Alexa Fluor 594, CF 594, DyLight 594, and Texas Red , CalFluor 580 Azide's fluorogenic property is a key differentiator, as these comparators are non-fluorogenic.

Fluorescence Microscopy Spectral Matching Laser Excitation

Validated 'No-Wash' Imaging in Diverse Biological Systems

The practical utility of the CalFluor probe family, including CalFluor 580, has been demonstrated in 'no-wash' imaging protocols across multiple biological models. Published reports highlight its use for visualizing metabolically labeled glycans, DNA, RNA, and proteins in cell cultures, developing zebrafish, and mouse brain tissue slices without the need for washing steps [1]. This contrasts with non-fluorogenic azides, which typically require washing to reduce background, a step that is not feasible or is highly disruptive in these complex systems.

Metabolic Labeling In Vivo Imaging Glycan Detection

CalFluor 580 Azide: Ideal Application Scenarios Driven by Fluorogenic Performance


Live-Cell Imaging of Alkyne-Modified Biomolecules (e.g., Glycans, Proteins) Without Wash Steps

For researchers employing metabolic labeling with alkyne-modified substrates (e.g., Ac4ManNAl, HPG), CalFluor 580 Azide is the preferred probe. Its fluorogenic 'turn-on' mechanism, as detailed in Section 3, eliminates background from unreacted probe, enabling continuous imaging of live cells without the need for the washing steps required by conventional fluorescent azides. This preserves cell health and allows for the real-time monitoring of dynamic processes such as glycosylation or protein synthesis [1].

In Vivo Bioorthogonal Imaging in Model Organisms (Zebrafish, Mouse Brain Slices)

In complex biological systems like developing zebrafish embryos or acute mouse brain slices, washing steps are either impossible or highly disruptive. CalFluor 580 Azide's no-wash capability is a critical advantage in these models. As established in Section 3, it allows for the direct visualization of alkyne-labeled targets within the intact tissue environment, minimizing perturbation and providing more physiologically relevant data. Procurement should prioritize this compound when in vivo or ex vivo imaging of metabolically labeled targets is required [1].

High-Throughput or Automated Screening Assays Involving Click Chemistry

In any assay workflow where a wash step introduces variability, reduces throughput, or is difficult to automate, CalFluor 580 Azide provides a significant advantage. Its no-wash protocol (Section 3) simplifies liquid handling, reduces assay time, and improves reproducibility by eliminating a source of error. This makes it an attractive choice for high-content screening or other automated platforms where a mix-and-read format is desirable. Procurement should consider the reduction in labor and consumables costs associated with eliminating wash steps.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
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